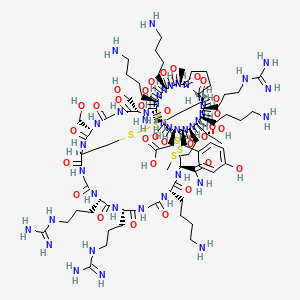

omega-conotoxin MVIIC

Description

Properties

CAS No. |

147794-23-8 |

|---|---|

Molecular Formula |

C106H178N40O32S7 |

Molecular Weight |

2749.3 g/mol |

IUPAC Name |

2-[62-amino-7,30,65,71-tetrakis(4-aminobutyl)-4,36,39-tris(3-carbamimidamidopropyl)-27-carbamoyl-10-(1-hydroxyethyl)-48,54-bis(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-77-methyl-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,84,91-pentacosaoxo-24,25,59,60,87,88-hexathia-3,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,85,90-pentacosazatetracyclo[43.40.4.222,57.079,83]hennonacontan-19-yl]acetic acid |

InChI |

InChI=1S/C106H178N40O32S7/c1-53-103(178)146-36-15-23-75(146)101(176)144-74-52-185-183-49-71-89(164)126-43-79(154)130-62(21-13-34-120-105(115)116)90(165)133-60(20-12-33-119-104(113)114)87(162)124-42-78(153)129-61(18-6-10-31-109)91(166)140-70(83(112)158)48-181-184-51-73(100(175)143-72(99(174)139-68(45-147)88(163)125-44-80(155)131-69(46-148)97(172)141-71)50-182-180-47-57(111)84(159)132-59(17-5-9-30-108)86(161)123-41-77(152)128-58(16-4-8-29-107)85(160)122-40-76(151)127-53)142-96(171)67(39-81(156)157)138-95(170)66(38-55-24-26-56(150)27-25-55)137-93(168)65(28-37-179-3)136-102(177)82(54(2)149)145-94(169)63(19-7-11-32-110)134-92(167)64(135-98(74)173)22-14-35-121-106(117)118/h24-27,53-54,57-75,82,147-150H,4-23,28-52,107-111H2,1-3H3,(H2,112,158)(H,122,160)(H,123,161)(H,124,162)(H,125,163)(H,126,164)(H,127,151)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,159)(H,133,165)(H,134,167)(H,135,173)(H,136,177)(H,137,168)(H,138,170)(H,139,174)(H,140,166)(H,141,172)(H,142,171)(H,143,175)(H,144,176)(H,145,169)(H,156,157)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121) |

InChI Key |

FHVUTHWUIUXZBY-UHFFFAOYSA-N |

SMILES |

CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |

Isomeric SMILES |

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N4)CO)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCCN)[C@H](C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |

Appearance |

White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Lys-Gly-Lys-Gly-Ala-Pro-Cys8-Arg-Lys-Thr-Met-Tyr-Asp-Cys15-Cys16-Ser-Gly-Ser-Cys20-Gly-Arg-Arg-Gly-Lys-Cys26-NH2Disulfide bonds: Cys1-Cys16, Cys8-Cys20 and Cys15-Cys26Length (aa): 26 |

Synonyms |

2-((1Z,3R,4E,6S,7E,9S,10E,12S,13E,15S,16E,18S,19E,21S,22E,24R,29R,30Z,32S,33Z,36Z,38S,39Z,41S,42Z,45Z,47R,50S,56S,59R,64R,65Z,67S,68Z,71Z,73S,74Z,77Z,79S,84aS,85E)-64-amino-9,32,67,73-tetrakis(4-aminobutyl)-6,38,41-tris(3-guanidinopropyl)-1,4,7,10,13 |

Origin of Product |

United States |

Molecular Architecture and Structural Biology of Omega Conotoxin Mviic

Primary Structure and Disulfide Bond Connectivity

Omega-conotoxin MVIIC is a 26-amino acid peptide with an amidated C-terminus. rcsb.orgnih.gov Its structure is characterized by the presence of six conserved cysteine residues that form three intramolecular disulfide bonds. rcsb.org The arrangement of these cysteines follows the typical framework VI/VII (C-C-CC-C-C) common to many omega-conotoxins. uniprot.org The primary sequence and disulfide connectivity have been determined through chemical synthesis and sequencing. The disulfide bridges connect Cys1 to Cys16, Cys8 to Cys20, and Cys15 to Cys25 (using the numbering of the mature peptide). nih.govuniprot.org This specific connectivity is crucial for the correct folding and stability of the toxin.

| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 |

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Amino Acid | Cys | Lys | Gly | Lys | Gly | Ala | Pro | Cys | Arg | Lys | Thr | Met | Tyr |

| Position | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 |

| Amino Acid | Asp | Cys | Cys | Ser | Gly | Ser | Cys | Gly | Arg | Arg | Gly | Lys | Cys-NH₂ |

Legend: The table displays the single-letter code for the amino acid sequence of mature ω-conotoxin MVIIC. The C-terminus is amidated (-NH₂). Disulfide bonds are formed between Cys1-Cys16, Cys8-Cys20, and Cys15-Cys25. Data sourced from UniProt and PubChem. nih.govuniprot.org

Three-Dimensional Solution Structure Elucidation

The three-dimensional structure of ω-conotoxin MVIIC in solution has been determined, providing critical insights into its molecular architecture. rcsb.org This was achieved primarily through a combination of nuclear magnetic resonance (NMR) spectroscopy and subsequent computational refinement.

The solution structure of ω-conotoxin MVIIC was elucidated using two-dimensional proton (¹H) NMR spectroscopy. rcsb.org Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) were employed on chemically synthesized and refolded peptide. rcsb.org The NOESY spectrum was completely assigned, allowing for the determination of interproton distance constraints, which are crucial for defining the peptide's fold. rcsb.org Furthermore, stereospecific assignments were made for several beta prochiral centers, and ¹H-¹H vicinal coupling constants were measured to provide torsion angle restraints, adding further precision to the structural calculation. rcsb.org

The experimental data obtained from NMR spectroscopy served as the basis for computational structure calculation. rcsb.org Initial interproton distances were derived from NOE peak intensities using complete relaxation matrix analysis (CORMA). rcsb.org These distance restraints were then used in distance geometry (DG) algorithms to generate a set of starting structures. rcsb.org This ensemble of structures was subsequently refined using restrained molecular dynamics (MD) calculations. rcsb.org These simulations were performed using programs like SANDER with the AMBER 91 force field, incorporating both distance and torsion angle restraints derived from the NMR data to produce a final, high-resolution ensemble of structures that represent the peptide's conformation in solution. rcsb.org

Nuclear Magnetic Resonance Spectroscopy Applications

Characterization of Structural Motifs

The three-dimensional structure of ω-conotoxin MVIIC is compact and well-defined, characterized by several key structural motifs that are common among related toxins. The dominant feature is a small, triple-stranded anti-parallel β-sheet. rcsb.orgrcsb.org This β-sheet, along with four turns, forms the core of the molecule. rcsb.org

Crucially, the structure is stabilized by the three disulfide bonds which form a "disulfide through disulfide knot". uniprot.org This arrangement, often referred to as an inhibitory cysteine knot (ICK), involves one disulfide bond passing through a loop created by the other two disulfide bonds and the intervening peptide backbone. mdpi.comresearchgate.net This ICK motif confers exceptional stability to the toxin, making it resistant to proteolysis and denaturation, and is a hallmark of the canonical ω-conotoxin fold. mdpi.com

Comparative Structural Analysis with Related Omega-Conotoxins

Despite differences in amino acid sequences and target selectivities, ω-conotoxins share a remarkably conserved three-dimensional fold. mdpi.comnih.gov Comparative analyses show that the global backbone structure of ω-conotoxin MVIIC is very similar to that of other ω-conotoxins, such as the N-type channel blocker MVIIA and GVIA. rcsb.orguq.edu.au All these toxins possess the characteristic triple-stranded β-sheet and the stabilizing cysteine knot motif, forming a consensus structure. nih.govpdbj.org

Identification and Role of Key Functional Residues

The conserved structural scaffold of ω-conotoxins serves to orient specific amino acid side chains for interaction with their target ion channels. nih.gov The basis for the distinct selectivity of MVIIC has been investigated through the study of MVIIA/MVIIC hybrid peptides. uq.edu.au These studies have demonstrated that loops 2 and 4 are the most significant contributors to CaV channel subtype selectivity, whereas loops 1 and 3 have a negligible effect. uq.edu.au Peptides with homogenous combinations of loops 2 and 4 from either MVIIA or MVIIC show clear selectivity, while heterogeneous combinations are less discriminatory. uq.edu.au

While many studies focus on the N-type channel blocker MVIIA, the high degree of structural and sequence similarity allows for inferences about MVIIC. For N-type channel binding, Tyr13 has been identified as a critical residue in ω-conotoxins. mdpi.comnih.gov For MVIIC, mutagenesis data indicates that the region around residue 15 is important for its activity, as mutations at this position cause a significant decrease in its ability to block P/Q-type channels. uniprot.org The specific residues within loops 2 and 4 of MVIIC—such as Lys10, Thr11, Met12, and Tyr13 in loop 2, and Arg22, Arg23, and Lys25 in loop 4—are positioned on the surface of the peptide and are believed to form the key interaction sites that confer its high affinity and selectivity for P/Q-type calcium channels.

Mechanistic Insights into Voltage Gated Calcium Channel Modulation

Target Receptor Specificity and Subtype Selectivity

ω-CgTx MVIIC is recognized as a broad-spectrum blocker of N-, P-, and Q-type calcium channels. tocris.com Its interaction with these channels, however, displays different affinities and kinetic properties, indicating a degree of selectivity.

P/Q-type Calcium Channel (CaV2.1) Interactions

ω-CgTx MVIIC demonstrates a preferential and high-affinity binding to P/Q-type calcium channels (CaV2.1). uniprot.orgebi.ac.ukrcsb.org This interaction is characterized by a potent but very slow blockade. jneurosci.org Studies have reported a low nanomolar IC50 value for its inhibition of P/Q-type channels, indicating a strong interaction. ebi.ac.uk Specifically, one study cited an IC50 of 0.60 nM for P/Q-type channels. uniprot.orgebi.ac.uk The development and reversal of the block on these channels are notably slow. jneurosci.orgbiocrick.com

N-type Calcium Channel (CaV2.2) Interactions

While also a potent blocker of N-type calcium channels (CaV2.2), ω-CgTx MVIIC generally shows a lower affinity for this subtype compared to P/Q-type channels. jneurosci.orgnih.gov The blockade of N-type channels by ω-CgTx MVIIC is characterized by a rapid onset and quick reversibility. jneurosci.orgbiocrick.com For instance, in rat sympathetic neurons, the half-block of N-type channels occurred at a concentration of 18 nM. jneurosci.orgbiocrick.com Another study reported an IC50 of 7.0 nM for N-type channels. ebi.ac.uk The interaction is consistent with a 1:1 binding of the toxin to the channel. jneurosci.orgbiocrick.com

Modulation of Other Voltage-Gated Calcium Channel Subtypes

Research indicates that ω-CgTx MVIIC's activity is primarily directed towards N-, P/Q-type channels. While it is considered a wide-spectrum blocker for these subtypes, its effects on other VGCCs, such as L-type or R-type, are not as pronounced or well-characterized. tocris.commdpi.com For example, it did not inhibit L-type calcium channels blocked by dihydropyridines. google.com

Molecular Mechanisms of Channel Blockade

The primary mechanism by which ω-conotoxins, including MVIIC, inhibit VGCCs is by physically occluding the channel pore. mdpi.comnih.gov This direct blockage prevents the influx of calcium ions, which is a critical step in the process of neurotransmitter release from presynaptic terminals. mdpi.comnih.gov The binding is thought to occur at or near the outer vestibule of the channel. mdpi.com The interaction is also dependent on the channel's gating state, with a stronger binding observed when the channel is in an inactivated state. jneurosci.org

Studies involving chimeric analogs of ω-conotoxin MVIIA and MVIIC have provided insights into the structural elements that determine selectivity. These studies suggest that specific regions of the toxin are responsible for discriminating between N-type and P/Q-type channels. nih.gov Furthermore, the amino acid at position 11, Thr(11), has been identified as playing a significant role in the binding affinity of ω-CgTx MVIIC to both N- and P/Q-type channels. biocrick.comresearchgate.net

Receptor Binding Characteristics

The binding of ω-CgTx MVIIC to its target receptors has been quantified through various experimental approaches, revealing key kinetic and affinity parameters.

Binding Affinity and Kinetics

The binding affinity of ω-CgTx MVIIC varies between the different channel subtypes it targets.

For P/Q-type (CaV2.1) channels , the toxin exhibits high affinity. rcsb.org Electrophysiological studies on cerebellar Purkinje neurons estimated a dissociation constant (Kd) of approximately 50 nM. jneurosci.org The rate of block (k_on) was determined to be around 1.5 x 10^3 M-1.sec-1, and the unblocking time constant was approximately 200 minutes, highlighting the slow kinetics of the interaction. jneurosci.orgbiocrick.com

For N-type (CaV2.2) channels , the interaction is characterized by more rapid kinetics. jneurosci.orgbiocrick.com In rat sympathetic neurons, the rate constant for block (k_on) was approximately 1 x 10^6 M-1.sec-1. jneurosci.orgbiocrick.com The block had a rapid onset, with a time constant of about 1 second at a 1 µM concentration, and was quickly reversible, with a time constant of around 30 seconds. jneurosci.orgbiocrick.com The half-block concentration was 18 nM. jneurosci.orgbiocrick.com

Binding assays using radiolabeled ω-CgTx MVIIC have also been employed to determine its affinity. In chick brain membranes, the concentration for half-maximal saturation (similar to Kd) for specific binding was found to be about 35 pM. researchmap.jp

Interactive Data Table: ω-Conotoxin MVIIC Binding and Inhibition Data

| Parameter | Channel Subtype | Value | Cell Type/Preparation | Reference |

|---|---|---|---|---|

| IC50 | P/Q-type (CaV2.1) | 0.60 nM | Not Specified | uniprot.orgebi.ac.uk |

| IC50 | P/Q-type (CaV2.1) | 35 nM | Not Specified | smartox-biotech.com |

| IC50 | N-type (CaV2.2) | 7.0 nM | Not Specified | ebi.ac.uk |

| Half-block concentration | N-type (CaV2.2) | 18 nM | Rat sympathetic neurons | jneurosci.orgbiocrick.com |

| Dissociation Constant (Kd) | P/Q-type (CaV2.1) | ~50 nM | Rat cerebellar Purkinje neurons | jneurosci.org |

| Apparent Kd | CaV2.1/CaV2.2 | ~35 pM | Chick brain membranes | researchmap.jp |

| Rate of block (kon) | P/Q-type (CaV2.1) | ~1.5 x 10^3 M-1.sec-1 | Rat cerebellar Purkinje neurons | jneurosci.orgbiocrick.com |

| Rate of block (kon) | N-type (CaV2.2) | ~1 x 10^6 M-1.sec-1 | Rat sympathetic neurons | jneurosci.orgbiocrick.com |

| Unblocking time constant | P/Q-type (CaV2.1) | ~200 min | Rat cerebellar Purkinje neurons | jneurosci.orgbiocrick.com |

| Reversibility time constant | N-type (CaV2.2) | ~30 sec | Rat sympathetic neurons | jneurosci.orgbiocrick.com |

Subunit Association and Channel Assembly

Voltage-gated calcium channels (VGCCs) are complex heteromeric proteins composed of a primary pore-forming α1 subunit and various auxiliary subunits, including β, α2δ, and sometimes γ, which modulate channel properties and trafficking. mdpi.com The specific combination of these subunits dictates the channel's biophysical and pharmacological characteristics. Omega-conotoxin MVIIC exhibits a broad blocking profile, targeting N-type (CaV2.2), P-type, and Q-type (CaV2.1) channels. scielo.brtocris.com Its binding and inhibitory action are intrinsically linked to the specific subunit composition of these channel complexes.

Structural and biochemical studies have provided insights into the association of subunits in the MVIIC-sensitive channels. The high-affinity ω-conotoxin MVIIC-sensitive Ca2+ channel complex has been shown to consist of at least three subunits. bohrium.com Cryo-electron microscopy of the P/Q-type channel (CaV2.1) in a complex with ω-conotoxin MVIIC has identified the presence of the pore-forming CaV2.1 α1A subunit, a voltage-dependent L-type calcium channel subunit beta-3 (β3), and a voltage-dependent calcium channel subunit alpha-2/delta-1 (α2δ-1). pdbj.org

The auxiliary subunits play a crucial role in the channel's sensitivity to toxins. The α2δ subunit, for instance, has been noted to reduce the affinity of ω-conotoxins for CaV2.2 channels. core.ac.uk The interaction of ω-conotoxin MVIIC is therefore not just with the primary α1 subunit but is influenced by the complete architecture of the assembled channel, highlighting the importance of subunit association in defining the toxin's pharmacological profile.

Impact on Neurotransmitter Release Mechanisms

This compound is a potent modulator of neurotransmission, exerting its effects by directly interfering with the calcium influx that is fundamental to the release of neurotransmitters from presynaptic terminals. scielo.brmdpi.com By blocking N-, P/Q-, and Q-type voltage-gated calcium channels, the toxin effectively uncouples the arrival of an action potential from the synaptic vesicle fusion and subsequent neurotransmitter release. scielo.bre-century.us

Presynaptic Terminal Modulation

The primary mechanism of ω-conotoxin MVIIC's action is the physical occlusion of the ion-conducting pore of specific VGCCs located on the presynaptic membrane. mdpi.com This blockade prevents or significantly reduces the influx of calcium ions into the presynaptic terminal upon membrane depolarization. e-century.us Since a rapid, localized increase in intracellular calcium concentration is the critical trigger for the synaptic vesicle release machinery, the inhibition of this influx by ω-conotoxin MVIIC leads to a powerful suppression of synaptic transmission.

Research at various synapses has quantified this modulatory effect. At the Schaffer collateral (CA3 to CA1) synapses in the guinea pig hippocampus, ω-conotoxin MVIIC was shown to block multiple types of presynaptic calcium channels, thereby inhibiting synaptic transmission. physiology.org In a study on rat cerebellar slices, ω-conotoxin MVIIC was found to reduce calcium entry into presynaptic terminals by a substantial margin following action potentials. nih.gov This direct measurement of presynaptic calcium influx confirms that the toxin's primary site of action is the presynaptic VGCC.

| Synapse | Experimental Model | Effect of ω-conotoxin MVIIC | Reference |

|---|---|---|---|

| Granule cell to Purkinje cell | Rat cerebellar slices | Reduced presynaptic Ca2+ influx by 79% | nih.gov |

| Hippocampal CA3 to CA1 | Guinea pig hippocampal slices | Blocked multiple presynaptic calcium channel types (N- and P/Q-type) | physiology.org |

Specific Neurotransmitter System Effects

The broad-spectrum blocking activity of ω-conotoxin MVIIC across multiple high-voltage activated calcium channels results in the modulation of various neurotransmitter systems. Its impact is particularly pronounced in systems where N-, P-, and Q-type channels are the dominant mediators of transmitter release.

Glutamatergic System: Several studies have highlighted the profound inhibitory effect of ω-conotoxin MVIIC on glutamate (B1630785) release. It achieves a more complete blockade of glutamate release than more selective N-type channel blockers because it also targets the P- and Q-type channels that are heavily involved in excitatory transmission. e-century.usahajournals.org In cultured rat hippocampal neurons, the component of transmitter release mediated by Q-type channels was specifically identified using ω-conotoxin MVIIC. jneurosci.org This demonstrates the critical role of MVIIC-sensitive channels in regulating glutamatergic synaptic strength in key brain regions.

Cholinergic System: The influence of ω-conotoxin MVIIC extends to the cholinergic system. In studies using rat cerebrocortical synaptosomes, the release of acetylcholine (B1216132) ([3H]ACh) induced by certain neurotoxins was effectively blocked by ω-conotoxin MVIIC. nih.gov This indicates that MVIIC-sensitive calcium channels, which include N-, P-, and Q-types, are also essential for acetylcholine release from these nerve terminals.

In contrast, at the neuromuscular junctions of mammals, neurotransmission is not effectively blocked by ω-conotoxins, suggesting a different reliance on specific VGCC subtypes in the peripheral versus the central nervous system. mdpi.com

| Neurotransmitter System | Key Findings | Reference |

|---|---|---|

| Glutamatergic | Potently inhibits glutamate release by blocking N-, P-, and Q-type channels. e-century.usahajournals.org | e-century.usahajournals.org |

| Cholinergic | Blocks acetylcholine release from rat cerebrocortical synaptosomes. nih.gov | nih.gov |

Preclinical Pharmacological and Neurobiological Investigations

In Vitro Experimental Paradigms

The in vitro study of ω-conotoxin MVIIC has been instrumental in elucidating its specific interactions with voltage-gated calcium channels (VGCCs) and its subsequent effects on neuronal function. These investigations have utilized a range of model systems, from genetically modified cell lines to complex tissue cultures that preserve the intricate architecture of the central nervous system.

Cell Line Models and Recombinant Channel Expression Systems

To dissect the precise molecular targets of ω-conotoxin MVIIC, researchers have extensively used non-neuronal cell lines, such as Human Embryonic Kidney (HEK) 293 cells and Chinese Hamster Ovary (CHO) cells, that have been engineered to express specific subtypes of VGCCs. nih.govnih.gov These recombinant systems offer a controlled environment to study the toxin's interaction with individual channel subunits.

In one key study, HEK 293 cells were transfected to express the human α1B subunit (CaV2.2), the pore-forming component of N-type calcium channels. nih.gov Application of ω-conotoxin MVIIC to these cells resulted in a potent and reversible inhibition of the calcium current flowing through these channels. nih.gov This demonstrated a direct and reversible blocking action of the toxin on human N-type calcium channels.

Further research using CHO cells stably co-expressing the human α1-CaV2.2, α2δ-1, and β1 subunits of the N-type channel provided a more detailed understanding of the toxin's modulatory effects. nih.gov These studies are crucial for identifying the specific binding sites and the conformational changes induced by the toxin, contributing to the development of more selective pharmacological tools.

The human teratocarcinoma cell line, NT2-N, which endogenously expresses multiple types of calcium channels, has also served as a valuable model. In these cells, ω-conotoxin MVIIC was shown to block a specific fraction of the total calcium current, helping to differentiate its effects from those of other channel blockers like nifedipine (B1678770) (L-type) and ω-conotoxin GVIA (N-type). jneurosci.org This work highlighted the compound's activity on P/Q-type channels in a human neuronal-like context.

Table 1: Effects of ω-conotoxin MVIIC in Cell Line Models

| Cell Line | Expressed Channels | Key Finding | Reference(s) |

|---|---|---|---|

| HEK 293 | Recombinant human α1B (CaV2.2) | Potent and reversible inhibition of N-type calcium currents. | nih.gov |

| CHO | Stably expressed human CaV2.2, α2δ-1, β1 | Allows for detailed study of toxin modulation on channel kinetics. | nih.gov |

| NT2-N | Endogenous L, N, P/Q, and R-type | Blockade of a distinct current component, contributing to the characterization of its P/Q-type channel activity. | jneurosci.org |

Primary Neuronal Culture Systems

Primary neuronal cultures, derived directly from animal nervous tissue, offer a more physiologically relevant system than cell lines by maintaining many of the native properties of neurons. The effects of ω-conotoxin MVIIC have been characterized in various primary neuronal preparations.

Studies utilizing cultured rat hippocampal neurons have been pivotal in understanding the role of different calcium channel subtypes in synaptic transmission. In these neurons, ω-conotoxin MVIIC, along with other toxins like ω-agatoxin IVA, was used to demonstrate the involvement of Q-type calcium channels in neurotransmitter release at developing synapses. frontiersin.org These experiments revealed that the contribution of different presynaptic calcium channels to transmitter release changes as synapses mature. frontiersin.org

In cultures of rat dorsal root ganglion (DRG) neurons, which are crucial for sensory processing, ω-conotoxin MVIIC has been used to identify the types of calcium channels modulated by various signaling pathways. For instance, research has shown that μ-opioid receptor activation suppresses high-threshold calcium currents, and a component of this suppression is sensitive to ω-conotoxin MVIIC, indicating a modulation of P/Q-type channels. uniprot.org

Investigations in rat sympathetic neurons demonstrated that ω-conotoxin MVIIC potently blocks N-type calcium channels with rapid onset and reversibility. mdpi.comahajournals.org The potency and kinetics of this block were found to be dependent on the concentration of the charge carrier (e.g., Ba2+), providing insights into the mechanism of channel blockade. mdpi.comahajournals.org

Organotypic Slice Culture Studies

Organotypic slice cultures represent a sophisticated in vitro model where a thin slice of tissue is cultured in a way that preserves its three-dimensional structure and synaptic connectivity. This allows for the study of neuronal networks in a more intact form than dissociated cultures.

Hippocampal slice cultures have been used to investigate the neuroprotective potential of ω-conotoxin MVIIC in the context of ischemia and hypoxia. In a model of hypoxia-induced neuronal death in rat hippocampal slices, pre-incubation with ω-conotoxin MVIIC was found to be neuroprotective, preventing damage to CA1 pyramidal cells. biorxiv.orgcabidigitallibrary.orgresearchgate.net This effect is attributed to the blockade of presynaptic calcium channels, which in turn is thought to reduce the massive release of glutamate (B1630785) that contributes to excitotoxic cell death. biorxiv.org Interestingly, ω-conotoxin MVIIC provided more complete protection against glutamate release than selective N-type channel blockers. biorxiv.org

In a model of traumatic brain injury using organotypic hippocampal slice cultures, ω-conotoxin MVIIC was shown to attenuate neuronal damage following a severe stretch injury. nih.gov This finding suggests that the channels blocked by this toxin play a significant role in the pathological cascade initiated by mechanical trauma.

Furthermore, studies on organotypic spinal cord slice cultures from rats have demonstrated the neuroprotective effects of ω-conotoxin MVIIC in a model of ischemia. semanticscholar.orgphysiology.org Pretreatment with the toxin resulted in a significant reduction in cell death and a decrease in the activation of caspase-3, a key enzyme in the apoptotic pathway. semanticscholar.orgphysiology.org

In Vivo Studies in Animal Models

The translation of in vitro findings to a whole-organism context is a critical step in preclinical research. In vivo studies in animal models have provided valuable information on the neurobiological effects of ω-conotoxin MVIIC in complex physiological and pathological processes.

Experimental Models of Neurological Processes

Animal models of various neurological disorders have been employed to assess the therapeutic potential of ω-conotoxin MVIIC. A significant area of investigation has been in the context of spinal cord injury (SCI). In a rat model of extradural spinal cord compression, intralesional administration of ω-conotoxin MVIIC shortly after injury led to significant neuroprotection. semanticscholar.orgphysiology.org This was evidenced by the preservation of neurons and improved bladder morphology. semanticscholar.orgphysiology.org

In the realm of neuropathic pain, ω-conotoxin MVIIC has been studied in models such as the spinal nerve ligation model in rats. While it demonstrated efficacy in reducing allodynia-like pain behavior, it also produced motor side effects. These studies are crucial for understanding the potential therapeutic window of the compound.

The neuroprotective effects of ω-conotoxin MVIIC have also been explored in models of cerebral ischemia. However, in a rat model of global cerebral ischemia, the toxin did not provide neuroprotection, which may be related to its high toxicity at effective doses in this context. biorxiv.org In contrast, in an in vitro model of axonal injury relevant to traumatic brain injury, blockade of VGCCs by ω-conotoxin MVIIC was shown to prevent damage to injured axons.

Functional Neurobiological Assessments

A variety of functional assessments have been used to quantify the in vivo effects of ω-conotoxin MVIIC. Following spinal cord injury in rats, behavioral testing using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale revealed significant recovery of hindlimb function in animals treated with the toxin. semanticscholar.orgphysiology.org In neuropathic pain models, the von Frey test has been used to measure mechanical allodynia, demonstrating the analgesic potential of the compound.

In vivo electrophysiology has provided direct evidence of the toxin's action on neuronal activity. In rats with SCI-induced neuropathic pain, in vivo extracellular recordings from the superficial spinal dorsal horn showed that ω-conotoxin MVIIA, a related conotoxin, directly inhibits neuronal activity, suggesting a mechanism for its analgesic effects. While this study focused on MVIIA, it provides a framework for understanding how N-type channel-blocking conotoxins like MVIIC might function in vivo.

In vivo microdialysis has been employed to measure the effect of ω-conotoxin MVIIC on neurotransmitter release. In the striatum of rats, local perfusion of ω-conotoxin MVIIC was found to inhibit the potassium-evoked release of dopamine (B1211576). Another study using in vivo microdialysis in the rat adrenal medulla showed that ω-conotoxin MVIIC inhibited the nerve stimulation-induced release of acetylcholine (B1216132) and epinephrine (B1671497), highlighting its role in modulating cholinergic and adrenergic transmission.

Table 2: In Vivo Functional Assessments of ω-conotoxin MVIIC

| Assessment Method | Animal Model | Key Finding | Reference(s) |

|---|---|---|---|

| Basso, Beattie, and Bresnahan (BBB) Scale | Rat Spinal Cord Injury | Significant recovery of hindlimb locomotor function. | semanticscholar.orgphysiology.org |

| Von Frey Test | Rat Neuropathic Pain | Reduction in mechanical allodynia. | |

| In Vivo Microdialysis | Rat Striatum | Inhibition of K+-evoked dopamine release. | |

| In Vivo Microdialysis | Rat Adrenal Medulla | Inhibition of nerve stimulation-evoked acetylcholine and epinephrine release. |

Neuroprotective Properties and Associated Cellular Mechanisms

Omega-conotoxin MVIIC (ω-CgTx MVIIC) has demonstrated significant neuroprotective properties in various preclinical models, primarily through its action as a blocker of voltage-dependent calcium channels. biosynth.comresearchgate.net The influx of calcium ions is a critical step in the cascade of events leading to neuronal injury and death following ischemic events. scielo.br By inhibiting this influx, ω-CgTx MVIIC mitigates the downstream neurotoxic effects.

In vitro and in vivo studies have shown that ω-CgTx MVIIC can inhibit glutamate-induced neurotoxicity. biosynth.com The excessive release of the excitatory neurotransmitter glutamate is a key contributor to neuronal damage in conditions like ischemia. The mechanism of ω-CgTx MVIIC's neuroprotection is linked to its ability to reduce this glutamate release and subsequent calcium ion entry into neurons. researchgate.net This action helps to preserve neuronal integrity, reduce cell death, and decrease the activation of apoptotic pathways, for instance by lowering the expression of caspase-3. researchgate.net

Research using a rat model of spinal cord ischemia has confirmed these mechanisms. In this model, ω-CgTx MVIIC administration led to decreased glutamate release, reduced intracellular Ca2+ influx, preservation of neuronal structure, a reduction in cell death and hemorrhage, and improved outcomes in behavioral tests. researchgate.net Further demonstrating its protective effects, pretreatment of spinal cord slices with ω-CgTx MVIIC resulted in a 24.34% reduction in cell death following an ischemic challenge. researchgate.net Similarly, in organotypic hippocampal-slice cultures subjected to hypoxia, ω-CgTx MVIIC was effective in preventing neuronal damage in CA1 pyramidal cells. ahajournals.org

The broad-spectrum activity of ω-CgTx MVIIC may be advantageous for neuroprotection. Studies on veratridine-induced cytotoxicity in bovine chromaffin cells suggest that wide-spectrum blockers of N-, P-, and Q-type Ca2+ channels, such as ω-CgTx MVIIC, could be more effective cytoprotective agents than more selective channel blockers. nih.gov However, it is worth noting that some conflicting evidence exists, as one study reported that ω-CgTx MVIIC did not confer neuroprotection in a rat model of global ischemia, leading some to question its utility as a neuroprotective agent due to its activity on P/Q-type channels. mdpi.com

Table 1: Neuroprotective Effects of ω-Conotoxin MVIIC in Preclinical Models

| Model System | Key Findings | Associated Cellular Mechanisms | Citation(s) |

|---|---|---|---|

| Rat Spinal Cord Ischemia (in vivo) | Preserved neuronal integrity, reduced cell death and hemorrhage, improved behavioral performance. | Decreased glutamate release and Ca2+ influx into cells. | researchgate.net |

| Ischemic Spinal Cord Slices (ex vivo) | 24.34% reduction in dead cells with MVIIC pretreatment. | Attenuation of cell death pathways, reduction in caspase-3 activation. | researchgate.net |

| Organotypic Hippocampal-Slice Cultures (Hypoxia) | Prevented hypoxia-induced damage to CA1 pyramidal cells. | Blockade of presynaptic neuronal calcium channels. | ahajournals.org |

| Bovine Chromaffin Cells (Veratridine-induced cytotoxicity) | Greatly protected cells against cytotoxicity. | Reduction of large oscillations in cytosolic Ca2+ concentrations. | nih.gov |

| Rat Model of Global Ischemia | Did not provide neuroprotection. | N/A | mdpi.com |

Differential Activity against Distinct Calcium Channel Currents

This compound is recognized as a broad-spectrum antagonist that differentially targets several types of high-voltage-activated calcium channels, primarily the N-, P-, and Q-types (Cav2.2, Cav2.1). scielo.brnih.gov Its classification is often as a modestly selective P/Q-type channel blocker, though it retains potent activity at N-type channels. mdpi.com This differential activity has been characterized in various neuronal preparations.

Electrophysiological studies in rat sympathetic neurons revealed that ω-CgTx MVIIC potently blocks N-type calcium channels, with a half-block concentration (IC50) of 18 nM. jneurosci.org The blockade of N-type channels is characterized by a rapid onset and quick reversibility. jneurosci.org In contrast, its blockade of P-type calcium channels in cerebellar Purkinje neurons is potent but develops and reverses far more slowly. jneurosci.org From these slow kinetics, a dissociation constant of approximately 50 nM was estimated for P-type channels. jneurosci.org This kinetic difference highlights the differential interaction of the toxin with distinct channel subtypes.

In hippocampal CA3 pyramidal neurons, ω-CgTx MVIIC was found to block approximately 50% of the total high-threshold calcium channel current. jneurosci.org This total block consisted of two components: one that was blocked rapidly, consistent with N-type channel activity, and another that was blocked slowly, characteristic of its action on P/Q-type channels. jneurosci.org The blockade of N-type channels by ω-CgTx MVIIC is also sensitive to the concentration of extracellular divalent cations, as its potency and rate of block are significantly reduced in the presence of increased barium concentrations. jneurosci.org

Beyond its primary targets, ω-CgTx MVIIC has been shown to interact with other ion channels, albeit at higher concentrations. For instance, it can inhibit alpha3beta4 neuronal nicotinic acetylcholine receptors (AChRs) with an IC50 of 1.3 µM in a non-competitive and reversible manner, while not affecting alpha7-type AChRs. nih.gov This indicates a degree of selectivity even in its off-target effects. However, in some specific cell types, such as the HIT-T15 insulinoma cell line, ω-CgTx MVIIC reportedly had no effect on the calcium current, which was sensitive to other N-type and L-type channel blockers. oup.com

Table 2: Differential Activity of ω-Conotoxin MVIIC on Voltage-Gated Calcium Channels

| Channel Type | Neuron/Cell Type | Potency (IC50 / Kd) | Kinetics of Block | Citation(s) |

|---|---|---|---|---|

| N-type | Rat Sympathetic Neurons | 18 nM (IC50) | Rapid onset, quick reversal | jneurosci.org |

| P-type | Rat Cerebellar Purkinje Neurons | ~50 nM (Kd) | Very slow onset, very slow reversal | jneurosci.org |

| P/Q-type | Rat Hippocampal CA3 Neurons | Blocked ~30% of high-threshold current | Slow onset | jneurosci.org |

| N-type | Rat Hippocampal CA3 Neurons | Blocked ~20% of high-threshold current | Rapid onset | jneurosci.org |

Advanced Research Methodologies and Analog Development

Chemical Synthesis Strategies

The chemical synthesis of ω-conotoxin MVIIC and its analogs is a complex process due to the peptide's length and the presence of six cysteine residues that must be correctly paired to form three specific disulfide bonds for proper folding and biological activity.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic ω-conotoxin MVIIC. However, the synthesis of cysteine-rich peptides like ω-MVIIC is often challenging and prone to issues such as poor coupling efficiency and peptide aggregation. These "difficult sequences" necessitate significant optimization of SPPS protocols.

Key optimization strategies include:

Combinatorial Synthesis: To efficiently generate a large number of analogs for structure-activity relationship studies, combinatorial methods have been developed. This involves synthesizing a library of peptides where specific amino acid positions are varied. Following synthesis, a random air oxidation step can be employed to facilitate the formation of disulfide bonds, allowing for the rapid production and screening of numerous analogs. nih.gov This approach proved successful in preparing 47 distinct MVIIC analogs, some of which demonstrated higher selectivity for P/Q-type calcium channels than the parent toxin. nih.gov

Resin and Linker Choice: The selection of the solid support (resin) and the linker that attaches the peptide to it can significantly impact the synthesis of a difficult peptide sequence.

Coupling Reagents: Utilizing advanced and highly efficient coupling reagents is critical to ensure the complete formation of peptide bonds, especially at sterically hindered positions.

Folding and Oxidation: After the linear peptide chain is cleaved from the resin, achieving the correct disulfide bond connectivity (Cys1-Cys16, Cys8-Cys19, Cys15-Cys25) is paramount. This is typically accomplished through controlled oxidation in a solution that promotes the native conformation. Optimizing conditions such as pH, peptide concentration, and the use of redox buffers is crucial for maximizing the yield of the correctly folded, active toxin.

Native Chemical Ligation (NCL) offers a powerful alternative to a single, full-length SPPS approach, especially for complex peptides like ω-MVIIC. This strategy involves the synthesis of two or more smaller, unprotected peptide segments, which are then joined together in solution. One segment is synthesized with a C-terminal thioester, and the other with an N-terminal cysteine. The chemoselective reaction between these groups results in the formation of a native peptide bond at the ligation site.

Solid-Phase Peptide Synthesis Optimization

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between the structure of ω-conotoxin MVIIC and its biological activity is fundamental to designing improved analogs. SAR studies aim to identify the key amino acid residues responsible for its affinity and selectivity for P/Q-type calcium channels.

| Conotoxin | Sequence | Loop 1 | Loop 2 | Loop 3 | Loop 4 |

|---|---|---|---|---|---|

| ω-Conotoxin MVIIC | CKGKGAPCRKTMYDCCSGSCGRRGKC | KGKGA | RKTMYD | SGS | GRRGK |

| ω-Conotoxin MVIIA | CKGKGAKCSRLMYDCCTGSCRSGKC | KGKGA | SRLMYD | TGS | RSGK |

Despite having high sequence homology with the N-type channel blocker ω-conotoxin MVIIA, ω-MVIIC displays a distinct preference for P/Q-type channels. nih.gov This suggests that the few amino acid differences between them are critical determinants of selectivity. Mutational analysis, where specific residues are systematically replaced, is the primary tool for identifying these determinants.

Key findings from these studies include:

Loop Contributions: Studies using hybrid peptides, where the loops of MVIIA and MVIIC were swapped, have revealed that loops 2 and 4 are the greatest contributors to voltage-sensitive calcium channel subtype selectivity. uq.edu.au In contrast, loops 1 and 3 have negligible effects on this specificity. uq.edu.au

Combinatorial Screening: A combinatorial synthesis approach was used to create a library of 47 MVIIC analogs with substitutions at various positions. nih.gov These analogs were then screened for their binding affinity to N-type and P/Q-type channels. This high-throughput approach allows for the rapid identification of residues that can be modified to enhance selectivity. nih.gov

| Analog | Substitutions | P/Q-type Channel Affinity (IC₅₀, nM) | N-type Channel Affinity (IC₅₀, nM) | Selectivity Ratio (N-type/P/Q-type) |

|---|---|---|---|---|

| ω-MVIIC (Wild Type) | - | 0.2 | 20 | 100 |

| Analog 1 | [A7P, R10S, K11R, T12L, M13Y] | >1000 | 0.1 | <0.1 |

| Analog 2 | [R17S, R18G, G20T, K21V, C22G, K24R] | 0.3 | 0.2 | 0.67 |

Data is illustrative based on findings from chimeric studies where entire loops were swapped, demonstrating shifts in selectivity. Specific IC₅₀ values are representative of trends observed in such research. uq.edu.au

The design of modified ω-MVIIC analogs is guided by several key principles derived from SAR studies:

Enhancing Selectivity: A primary goal is to increase the toxin's selectivity for P/Q-type channels over other channel subtypes, particularly N-type channels. This is driven by the need for more specific pharmacological tools and the potential to reduce side effects in therapeutic contexts. nih.gov Analogs are designed by substituting residues in loops 2 and 4, which are known to govern selectivity. uq.edu.au

Probing Toxin-Channel Interactions: Chimeric peptides that combine domains from MVIIC and other conotoxins (like MVIIA) are designed to pinpoint which parts of the peptide interact with specific regions of the calcium channel pore. This helps to build a "pharmacophore" model, a three-dimensional map of the essential features required for binding and activity. uq.edu.au

Structure-Based Design: With the three-dimensional solution structure of ω-MVIIC determined by NMR, researchers can use computational modeling to predict how specific amino acid substitutions might alter the peptide's surface properties (e.g., charge distribution, hydrophobicity) and its interaction with a target channel.

Mutational Analysis and Amino Acid Substitution Studies

Ligand Binding Assay Methodologies

Ligand binding assays are essential for quantifying the affinity and selectivity of ω-conotoxin MVIIC and its analogs for their target calcium channels. These assays typically use a radiolabeled version of the toxin to measure its binding to receptors in tissue preparations or cell lines.

The standard methodology involves several key components:

Radioligand: A radioactive isotope, most commonly Iodine-125 (¹²⁵I), is attached to the tyrosine residue (Tyr-13) of ω-MVIIC to create [¹²⁵I]ω-MVIIC. revvity.comnih.gov This provides a highly sensitive tracer for binding events.

Biological Preparation: Membranes are prepared from tissues rich in the target channels. For P/Q-type channels, chick or rat brain synaptosomes or cerebellum membranes are commonly used. nih.govnih.gov For N-type channels, rat cerebral cortex is a typical source. nih.gov

Assay Types:

Saturation Binding: Increasing concentrations of [¹²⁵I]ω-MVIIC are incubated with the membrane preparation to determine the total number of binding sites (Bmax) and the dissociation constant (Kd), which is a measure of binding affinity. revvity.com

Competition Binding: A fixed concentration of [¹²⁵I]ω-MVIIC is incubated with the membranes in the presence of varying concentrations of an unlabeled competitor (e.g., a newly synthesized MVIIC analog). This allows for the determination of the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) of the analog, providing a measure of its relative binding potency. revvity.com

The data obtained from these assays are crucial for the SAR studies, as they provide the quantitative measurements needed to evaluate the impact of chemical modifications on the peptide's function.

| Parameter | Description | Significance for ω-MVIIC Research |

|---|---|---|

| Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | Measures the affinity of ω-MVIIC for its receptor. A lower Kd indicates higher affinity. |

| Bmax (Maximum Binding Capacity) | The total concentration of receptor sites in the preparation. | Quantifies the density of P/Q-type channels in a given tissue. |

| Ki (Inhibitor Constant) | The binding affinity of a competing, unlabeled ligand (e.g., an MVIIC analog). | Allows for the direct comparison of the potencies of different analogs and their selectivity for various channel subtypes. |

| IC50 (Half-Maximal Inhibitory Concentration) | The concentration of a competitor that displaces 50% of the specific binding of the radioligand. | Provides a practical measure of a competitor's potency in a specific assay; can be converted to Ki. |

Radioligand Binding Assays

In radioligand binding assays, a radioactively labeled form of a ligand, such as [125I]ω-conotoxin MVIIC, is used to directly measure binding to its receptor. revvity.com This technique allows for the determination of key binding parameters. The high specific activity and purity of radiolabeled ω-conotoxin MVIIC result in low non-specific binding, enabling sensitive and reliable measurements. revvity.com These assays are crucial for characterizing the pharmacological profile of the toxin and its analogs.

Competition Binding Analyses

Competition binding assays are employed to determine the affinity of unlabeled compounds, including ω-conotoxin MVIIC and its analogs, for a specific receptor. In this setup, the unlabeled compound competes with a radiolabeled ligand (e.g., [125I]ω-conotoxin GVIA) for binding to the receptor, often in preparations of rat brain membranes. mdpi.com The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitor constant (Ki) can be calculated. revvity.com This method is instrumental in screening for and characterizing new molecules that target the same binding site as the parent conotoxin. mdpi.com

Electrophysiological Characterization Techniques

Electrophysiological techniques provide direct functional assessment of the effects of ω-conotoxin MVIIC on ion channel activity. These methods are essential for understanding the toxin's mechanism of action at the cellular and network levels.

Whole-Cell Patch-Clamp Recording

Emerging Biophysical and Computational Approaches

The study of ω-conotoxin MVIIC is increasingly benefiting from the integration of advanced biophysical and computational methods. These approaches provide a deeper understanding of the toxin's structure-function relationships and its interaction with target channels at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in determining the three-dimensional solution structure of ω-conotoxin MVIIC. rcsb.org This has revealed a triple-stranded anti-parallel beta-sheet structure stabilized by three disulfide bonds. rcsb.org Computational biophysics, including molecular docking and molecular dynamics simulations, complements these experimental findings. mdpi.comresearchgate.net Such computational studies help to predict the binding modes of ω-conotoxin MVIIC and its analogs to the Cav2.2 channel pore, identifying key residues involved in the interaction. nih.gov These approaches are instrumental in the rational design of non-peptide mimetics of ω-conotoxins. nih.govmdpi.com

Recombinant Expression and Engineering Strategies

The development of recombinant expression systems and protein engineering strategies has been pivotal for producing ω-conotoxin MVIIC and its analogs for research and therapeutic purposes. These approaches allow for the generation of modified peptides with altered properties, such as improved selectivity or stability.

Q & A

Q. What is the mechanism of action of omega-conotoxin MVIIC in blocking calcium channels, and how does it differ from other omega-conotoxins?

this compound selectively inhibits N- and P/Q-type voltage-sensitive calcium channels (VSCCs) by binding to their α1 subunits. Unlike omega-conotoxin MVIIA (specific to N-type), MVIIC exhibits dual blockade due to structural differences in loops 2 and 4, which determine subtype selectivity . For example, radioligand binding assays ([¹²⁵I]GVIA for N-type; [¹²⁵I]MVIIC for P/Q-type) show that homogeneous loop 2/4 combinations in MVIIC confer broader selectivity compared to MVIIA .

Q. What structural features of this compound are critical for its biological activity?

Key structural elements include:

- Six cysteine residues forming three disulfide bonds (Cys1–Cys16, Cys8–Cys20, Cys15–Cys25), stabilizing the four-loop scaffold .

- Loops 2 and 4 , which dictate channel selectivity. Homogeneous loops (e.g., MVIIC’s native loops) enhance P/Q-type affinity, while hybrid loops reduce discrimination .

- Hydrophobic residues (e.g., Tyr13, Leu11) in loop 2, which interact with channel pore regions .

Q. What experimental assays are standard for evaluating this compound activity?

- Radioligand binding assays : Use [¹²⁵I]MVIIC for P/Q-type and [¹²⁵I]GVIA for N-type channels in rat brain membranes .

- Electrophysiology : Patch-clamp recordings in dissociated dorsal root ganglion (DRG) neurons to measure Ca²⁺ current inhibition .

- In vitro neuroprotection models : Assess glutamate release inhibition in synaptosomes using fluorometric assays .

Q. What methodological considerations are critical for synthesizing this compound?

- Disulfide bond formation : Use stepwise oxidation (e.g., iodine or DMSO) to ensure correct pairing, as misalignment reduces activity .

- Purification : Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) as ion-pairing agent to achieve >98% purity .

- Validation : Circular dichroism (CD) spectroscopy and NMR to confirm native folding .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound?

- Loop-swap hybrids : Synthesize chimeric peptides (e.g., MVIIA-MVIIC hybrids) and test binding affinities using radioligand assays .

- NMR-guided mutagenesis : Compare 3D structures of wild-type and mutants (e.g., Tyr13Ala) to identify residues critical for channel interaction .

- Molecular dynamics simulations : Model toxin-channel docking to predict binding energy hotspots .

Q. How can contradictory data on MVIIC’s selectivity across studies be resolved?

Contradictions often arise from:

- Tissue specificity : Rat brain vs. DRG neurons exhibit varying VSCC subtype expression. Use transcriptomics (e.g., RNA-seq) to profile channel isoforms in the target tissue .

- Assay conditions : Standardize Ca²⁺ concentrations (e.g., 2 mM extracellular Ca²⁺ for electrophysiology) to minimize variability .

- Hybrid peptide interference : Avoid using MVIIC analogs with heterogeneous loops in selectivity studies .

Q. What in vivo models are appropriate for studying MVIIC’s neuroprotective effects?

- Spinal cord injury (SCI) models : Intrathecal MVIIC administration in rats reduces neuronal apoptosis by 40–60% (TUNEL assay) and improves locomotor recovery (Basso-Beattie-Bresnahan scale) .

- Ischemic stroke models : Middle cerebral artery occlusion (MCAO) with MVIIC infusion shows 30% reduction in infarct volume (TTC staining) .

- Controls : Co-administer selective N-type (MVIIA) or P/Q-type (agatoxin IVA) blockers to isolate MVIIC’s contribution .

Q. How does this compound modulate glutamate release, and what methodological approaches quantify this effect?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.